2-(Dimethylamino)-5-nitrobenzaldehyde
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Description
The compound is a derivative of benzaldehyde, which is an aromatic aldehyde. It has a nitro group (-NO2) at the 5th position and a dimethylamino group (-N(CH3)2) at the 2nd position on the benzene ring .
Synthesis Analysis
While specific synthesis methods for “2-(Dimethylamino)-5-nitrobenzaldehyde” are not available, similar compounds such as 2-dimethylaminoethyl methacrylate have been synthesized through free radical graft polymerization .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with a nitro group (-NO2) at the 5th position and a dimethylamino group (-N(CH3)2) at the 2nd position .Scientific Research Applications
Application 1: Inhibition of Pathogenic Bacteria
- Summary of the Application : The study focuses on the use of Poly [2- (dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate]nanogel for the inhibition of pathogenic bacteria .
- Methods of Application : The polymer was synthesized through free-radical polymerization. Several parameters of the polymerization process were studied, including the effect of crosslinking monomer, medium composition, solvency and polarity, and type and concentration of initiator and stabilizer .
- Results or Outcomes : The quaternized PDMAEMA-EDMA nanogel acted as an effective bactericidal agent against both tested bacteria, namely Staphylococcus aureus (S. aureus) and Acinetobacter baumannii (A. baumannii) .
Application 2: Mimicking the Behavior of Proteins in Aqueous Solutions
- Summary of the Application : The research focuses on multicomponent, statistical, methacrylate-based copolymers that potentially mimic the behavior of proteins in aqueous solutions .
- Methods of Application : The synthesis of these synthetic macromolecules was achieved via a one-pot reversible addition fragmentation chain transfer (RAFT) polymerization .
- Results or Outcomes : The behavior of these polymers in aqueous solutions was studied by dynamic (DLS) and electrophoretic light scattering (ELS) and fluorescence spectroscopy (FS), providing vital information concerning their self-assembly and the structure of the formed aggregates .
properties
IUPAC Name |
2-(dimethylamino)-5-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10(2)9-4-3-8(11(13)14)5-7(9)6-12/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBISLQQKJKDSRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401285 |
Source
|
Record name | 2-(dimethylamino)-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-5-nitrobenzaldehyde | |
CAS RN |
34601-40-6 |
Source
|
Record name | 2-(dimethylamino)-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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